
Peplomycin
描述
Peplomycin is a potent anticancer drug that belongs to the bleomycin family of antibiotics. It is a glycopeptide compound that has been extensively studied for its anticancer properties. Peplomycin is primarily used in the treatment of testicular cancer, ovarian cancer, and head and neck cancer.
科学研究应用
1. 免疫细胞化学研究在肾毒性中的应用
Peplomycin(PEP),一种抗肿瘤抗生素,已被用于肾毒性研究。研究人员利用单克隆抗体开发了一种免疫细胞化学方法,用于检测大鼠肾脏中PEP的摄取。这项研究表明PEP被近曲小管细胞摄取,并定位于溶酶体。肾脏细胞中PEP分布的模式表明有机阳离子转运体和博莱霉素水解酶参与了PEP在这些细胞中的进入和/或消失(Fujiwara et al., 2010)。
2. 对各种癌症的抗癌效果
- PEP已被用于研究其对晚期和复发性乳腺癌的抗癌效果,一些患者显示肿瘤体积减小(Nakanishi et al., 1984)。
- 已探讨了PEP在治疗食管癌中的有效性,PEP通过静脉注射或经锁骨下动脉插管给予(Hirai et al., 1982)。
3. DNA损伤和修复研究
已研究了PEP诱导DNA损伤及随后修复过程的能力。研究表明,PEP诱导的DNA损伤需要铁,并且可以被细胞酶修复。这对于理解抗肿瘤抗生素在分子水平上的作用机制具有重要意义(Zhang et al., 1991)。
4. 免疫调节效应
一项关于皮肤鳞状细胞癌的研究表明,PEP具有免疫调节效应,如减少免疫抑制细胞并增加肿瘤部位的细胞毒性T淋巴细胞。这表明PEP不仅具有直接的抗肿瘤效果,还调节肿瘤微环境以增强对癌症的免疫应答(Fujimura et al., 2015)。
5. 癌细胞中的转运机制
对癌细胞中PEP的转运研究为了解其细胞摄取提供了见解。例如,在培养的小鼠白血病细胞中发现钴离子可以增强PEP的摄取,这表明PEP进入癌细胞的特定转运机制(Uehara et al., 1982)。
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGFXOHTOXMQP-GFAGFCTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70384-29-1 (sulfate (1:1) salt) | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701024414 | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peplomycin | |
CAS RN |
68247-85-8 | |
| Record name | Peplomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68247-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peplomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPLOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56H9L80NIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Peplomycin?
A1: Peplomycin exerts its antitumor effect primarily by causing DNA damage. [, , ] It binds to DNA and, in the presence of oxygen and metal ions like iron, generates reactive oxygen species. [] These reactive species cause single- and double-strand breaks in DNA, ultimately leading to cell death. [, , ]
Q2: How does Peplomycin's interaction with DNA differ in cancerous versus normal cells?
A2: Research suggests that Peplomycin exhibits some selectivity towards cancerous cells. [] While the exact mechanism underlying this selectivity remains unclear, studies have shown that Peplomycin more potently inhibits DNA polymerase alpha and DNA ligase in leukemic cells compared to normal lymphocytes and thymocytes. [] This suggests potential differences in drug uptake, metabolism, or DNA repair mechanisms between cancerous and normal cells.
Q3: Does Peplomycin induce apoptosis in cancer cells?
A3: While Peplomycin primarily induces cell death through DNA damage, studies using oral squamous cell carcinoma cell lines have shown that it only slightly modifies the activity of caspases 3, 8, and 9, key enzymes involved in apoptosis. [] Electron microscopy studies revealed that Peplomycin treatment led to mitochondrial vacuolation and enlargement of the endoplasmic reticulum in these cells, suggesting alternative cell death pathways might be involved. []
Q4: What is the molecular structure of Peplomycin?
A5: While the provided research articles don’t explicitly state the molecular formula and weight of Peplomycin, they highlight its structural similarity to Bleomycin. [, ] Peplomycin is a derivative of Bleomycin, differing primarily in the terminal amine side chain. [] This structural modification contributes to Peplomycin's unique pharmacological properties.
Q5: What formulation strategies have been explored to improve Peplomycin delivery?
A7: Several studies highlight the potential of using activated carbon particles as a carrier for Peplomycin. [, , , ] This formulation, known as PEP-CH, has demonstrated reduced pulmonary toxicity compared to traditional Peplomycin solutions. [] Furthermore, PEP-CH showed enhanced anti-cancer efficacy against lymph node metastasis in mice, suggesting its potential for targeted drug delivery. [, ]
Q6: What is the pharmacokinetic profile of Peplomycin?
A8: Research indicates that Peplomycin, like Bleomycin, concentrates in certain tissues, such as the skin and lungs. [] This is thought to be due to low activity of the Peplomycin-inactivating enzyme, Bleomycin hydrolase, in these tissues. [, ] Studies using continuous subcutaneous infusion of Peplomycin in patients with cervical cancer demonstrated that Peplomycin concentrations in tumor tissue were higher than in normal cervical tissue. [] The concentration in lymph nodes was found to be equal to or higher than in serum. []
Q7: What is the evidence for Peplomycin's efficacy in preclinical and clinical settings?
A9: Peplomycin has shown promising antitumor activity in both preclinical and clinical studies. In a rat model of tongue carcinoma, Peplomycin demonstrated a 25.5% effective rate based on tumor reduction. [] Clinically, Peplomycin has been investigated in various cancers, including oral squamous cell carcinoma, penile carcinoma, and prostate cancer. [, , ]
Q8: Does Peplomycin induce drug resistance?
A10: While not extensively discussed in the provided research, the development of resistance to Peplomycin is a possibility, as observed with other chemotherapeutic agents. One study reported complete inhibition of melanoma tumor growth when combining hyperthermia with a low dose of Peplomycin, even in a melanoma type resistant to a higher dose of Peplomycin alone. [] This highlights the potential of combination therapies in overcoming resistance mechanisms.
Q9: Are there biomarkers to predict Peplomycin efficacy or monitor treatment response?
A12: Research has explored the use of squamous cell carcinoma antigen (SCC), also known as TA-4, as a potential biomarker for Peplomycin treatment response. [] In vitro and in vivo studies using a uterine cervical cancer cell line showed that Peplomycin treatment increased SCC production. [] This suggests that monitoring SCC levels could potentially help assess treatment efficacy.
Q10: What analytical methods are employed to study Peplomycin?
A13: Various analytical techniques have been employed to study Peplomycin, including high-performance liquid chromatography (HPLC) for quantifying the drug in biological samples. [, ] Additionally, 13C NMR spectroscopy has been used for structural characterization of Peplomycin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



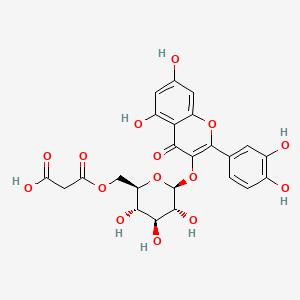
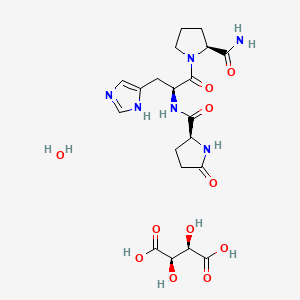

![N-[2-[[2-phenyl-6-[4-(3-phenylpropyl)piperazine-1-carbonyl]-7H-pyrrolo[3,2-e]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B1231015.png)
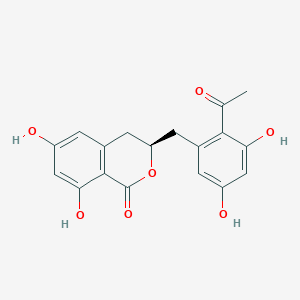

![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B1231024.png)
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
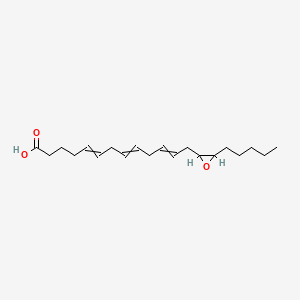
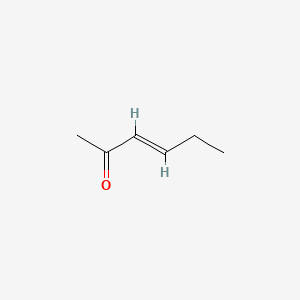
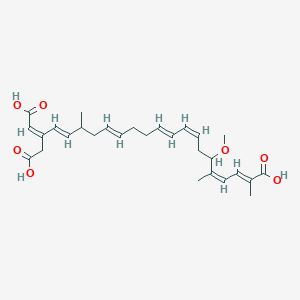
![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)
